molecular formula C17H13FN2O3 B4866007 2-(6-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

2-(6-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B4866007
M. Wt: 312.29 g/mol
InChI Key: LJHJFWIXYMUJEG-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound featuring an indole ring system substituted with a fluorine atom and an oxoacetamide group. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The fluorination step can be achieved using electrophilic fluorinating agents such as Selectfluor.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Amines, alcohols, and various solvents

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones

  • Reduction: Formation of alcohols or amines

  • Substitution: Formation of substituted indoles or amides

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold for creating various derivatives with potential biological activity.

Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound may be studied for its potential to modulate biological pathways and treat various diseases.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be optimized to develop new therapeutic agents targeting specific diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(6-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

  • 2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

  • 2-(6-fluoro-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide

  • 2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide

Uniqueness: This compound is unique due to its specific substitution pattern on the indole ring and the presence of the methoxyphenyl group. These structural features may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-23-12-5-3-11(4-6-12)20-17(22)16(21)14-9-19-15-8-10(18)2-7-13(14)15/h2-9,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHJFWIXYMUJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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